molecular formula C6H13ClN2O3 B592763 L-Glutamine methyl ester hydrochloride CAS No. 32668-14-7

L-Glutamine methyl ester hydrochloride

Cat. No.: B592763
CAS No.: 32668-14-7
M. Wt: 196.631
InChI Key: HGYBXODOMJPMNO-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutamine methyl ester hydrochloride is a derivative of the amino acid L-glutamine. It is commonly used in biochemical and physiological research due to its stability and solubility in water and alcohol. This compound is often utilized in cell culture media as a major energy source for cells.

Mechanism of Action

Target of Action

L-Glutamine Methyl Ester Hydrochloride, also known as H-Gln-OMe.HCl, is a derivative of L-Glutamine . L-Glutamine is an essential amino acid that serves as a major energy source for cells in culture . It is the principal carrier of nitrogen in the body and is involved in many metabolic processes .

Mode of Action

It is known that l-glutamine, the parent compound, plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (tca) cycle, generation of antioxidants to eliminate reactive oxygen species (ros), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Biochemical Pathways

L-Glutamine is involved in several biochemical pathways. It has been shown to regulate the expression of many genes related to metabolism, signal transduction, cell defense, and repair, and to activate intracellular signaling pathways . It is also involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids .

Pharmacokinetics

In liquid media or stock solutions, however, L-Glutamine degrades relatively rapidly .

Result of Action

The result of this compound’s action is likely to be similar to that of L-Glutamine, given that it is a derivative of L-Glutamine. L-Glutamine is known to play a crucial role in cell biosynthesis and bioenergetics, contributing to various cellular functions and processes .

Biochemical Analysis

Biochemical Properties

L-Glutamine Methyl Ester Hydrochloride plays a significant role in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the glutamine metabolic pathway, which is essential for cell biosynthesis and bioenergetics . This pathway is particularly important in disorders such as cancer cell survival .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to regulate the expression of many genes related to metabolism and signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is very stable as a dry powder and as a frozen solution . In liquid media or stock solutions, L-Glutamine degrades relatively rapidly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, glutamine supplementation has been shown to improve glycemic control and levels of incretins in diabetes mellitus .

Metabolic Pathways

This compound is involved in the glutamine metabolic pathway . This pathway is critical for energy production and includes the glycolysis pathway, the pentose phosphate pathway, and the TCA cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamine methyl ester hydrochloride can be synthesized through the esterification of L-glutamine with methanol in the presence of trimethylchlorosilane. This reaction occurs at room temperature and yields the desired product in good to excellent yields . The general reaction is as follows:

L-Glutamine+MethanolTrimethylchlorosilaneL-Glutamine methyl ester hydrochloride\text{L-Glutamine} + \text{Methanol} \xrightarrow{\text{Trimethylchlorosilane}} \text{this compound} L-Glutamine+MethanolTrimethylchlorosilane​L-Glutamine methyl ester hydrochloride

Industrial Production Methods

Industrial production of this compound typically involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

L-Glutamine methyl ester hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield L-glutamine and methanol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of water and a strong acid catalyst.

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

    Hydrolysis: L-Glutamine and methanol.

    Substitution: Depending on the electrophile, various substituted derivatives of this compound can be formed.

Scientific Research Applications

L-Glutamine methyl ester hydrochloride is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanine methyl ester hydrochloride
  • L-Valine methyl ester hydrochloride
  • L-Leucine methyl ester hydrochloride
  • L-Glutamic acid diethyl ester hydrochloride
  • L-Glutamic acid dimethyl ester hydrochloride

Uniqueness

L-Glutamine methyl ester hydrochloride is unique due to its specific role in cell culture media and its stability as a dry powder and in frozen solutions. Unlike some other amino acid esters, it degrades relatively rapidly in liquid media, necessitating supplementation prior to use .

Biological Activity

L-Glutamine methyl ester hydrochloride is a derivative of the amino acid L-glutamine, which has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

This compound can be synthesized through various methods, typically involving the esterification of L-glutamine with methanol in the presence of hydrochloric acid. This process results in the formation of the methyl ester, which is then purified to yield the hydrochloride salt. The general reaction can be summarized as follows:

L Glutamine+MethanolHClL Glutamine Methyl Ester Hydrochloride\text{L Glutamine}+\text{Methanol}\xrightarrow{\text{HCl}}\text{L Glutamine Methyl Ester Hydrochloride}

1. Enzyme Inhibition

Research indicates that derivatives of L-glutamine, including this compound, can inhibit several enzymes involved in glutamine metabolism. Specifically, studies have shown that Nγ-alkyl derivatives of L-glutamine inhibit enzymes such as glutaminase and γ-glutamyl transpeptidase, with inhibitory constants in the millimolar range. This suggests a potential role in modulating metabolic pathways that utilize glutamine .

2. Antitumor Activity

L-Glutamine and its derivatives have been investigated for their antitumor properties. For instance, studies have demonstrated that glutamine plays a crucial role in cancer cell metabolism, providing substrates for rapid proliferation and protection against oxidative stress . The methyl ester form may enhance bioavailability and efficacy in targeting tumor cells.

3. Neuroprotective Effects

There is evidence suggesting that glutamine derivatives may have neuroprotective effects. In models of neurodegeneration, L-glutamine has been shown to support neuronal survival and function by providing essential nutrients and reducing excitotoxicity. The methyl ester form could potentially improve these effects due to enhanced permeability across the blood-brain barrier .

Study on Enzymatic Production

A notable study explored the enzymatic production of L-alanyl-L-glutamine using recombinant E. coli strains expressing specific acyltransferases. This research highlighted the efficiency of using amino acid esters in biosynthetic pathways, demonstrating that this compound can serve as a substrate for producing bioactive compounds with therapeutic potential .

Tumor Imaging Applications

Another significant application involves using L-glutamine derivatives as PET tracers for tumor imaging. A novel N-[18F]labeled L-glutamine analogue was synthesized for this purpose, showing promising biodistribution patterns in vivo. This research underscores the potential of glutamine derivatives in diagnostic imaging and targeted therapy .

Data Tables

Property This compound
Molecular FormulaC₆H₁₄ClN₃O₂
Molecular Weight195.65 g/mol
SolubilitySoluble in water and methanol
Enzyme InhibitionGlutaminase, γ-Glutamyl Transpeptidase
Potential ApplicationsAntitumor agent, neuroprotective agent

Properties

IUPAC Name

methyl (2S)-2,5-diamino-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYBXODOMJPMNO-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659610
Record name Methyl L-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32668-14-7
Record name Methyl L-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamine methyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.